tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C13H16BrNO4. It is a derivative of benzo[d][1,3]dioxole, a structure known for its biological activity and presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate typically involves the bromination of benzo[d][1,3]dioxole followed by carbamate formation. A common synthetic route includes:
Bromination: Starting with benzo[d][1,3]dioxole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl isocyanate and a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzo[d][1,3]dioxole moiety can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions can also occur, particularly at the bromine site.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated products or reduced carbamates.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: Compounds with similar structures have shown potential anticancer activity, making this compound a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.
Industry:
Mechanism of Action
The exact mechanism of action for tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is known to interact with proteins and nucleic acids, potentially leading to inhibition of enzymatic activity or modulation of receptor function .
Comparison with Similar Compounds
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate: Similar structure but with a different substitution pattern on the benzo[d][1,3]dioxole ring.
tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness: The presence of the bromine atom in tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)(methyl)carbamate provides unique reactivity, particularly in substitution reactions
Properties
IUPAC Name |
tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(17)16(4)7-9-5-11-12(6-10(9)15)19-8-18-11/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOAQUAFBXUHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC2=C(C=C1Br)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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